Ethyl 2-bromobutanoate

Catalog No.
S1532044
CAS No.
533-68-6
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromobutanoate

CAS Number

533-68-6

Product Name

Ethyl 2-bromobutanoate

IUPAC Name

ethyl 2-bromobutanoate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3

InChI Key

XIMFCGSNSKXPBO-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)Br

Synonyms

2-Bromobutanoic Acid Ethyl Ester; 2-Bromobutyric Acid Ethyl Ester; α-Bromobutyric Acid Ethyl Ester; Ethyl 2-Bromobutanoate; Ethyl α-Bromobutyrate; NSC 8855

Canonical SMILES

CCC(C(=O)OCC)Br

Organic Synthesis:

  • Ethyl 2-bromobutyrate serves as a vital alkylating agent in organic synthesis. Its reactive bromine atom allows for substitution reactions with nucleophiles, introducing a butyl group with a bromine substituent at the second position into target molecules. This functionality is valuable for creating complex organic structures with specific properties PubChem.
  • It can participate in Claisen condensations, acylation reactions, and alkylation of various nucleophiles like enolates, malonates, and amines Organic Chemistry Portal.

Synthetic Precursor:

  • Due to the presence of the easily displaceable bromine atom, Ethyl 2-bromobutyrate acts as a versatile precursor for synthesizing various other valuable compounds. Researchers can utilize different reaction conditions to convert the bromo group into other functional groups like alcohols, thiols, or nitriles, expanding the range of accessible molecules Science Direct.

Biological Studies:

  • In some biological research, Ethyl 2-bromobutyrate finds application as a substrate to investigate enzymatic activity. Specific enzymes may cleave the ester bond or interact with the bromo group, providing insights into their function and potential for drug development Wiley Online Library.

Important Note:

  • It's crucial to remember that Ethyl 2-bromobutyrate is a flammable liquid and can cause skin and eye irritation. Researchers should handle it with appropriate safety precautions following standard laboratory protocols Sigma Aldrich: .

Ethyl 2-bromobutanoate is an organic compound characterized by the molecular formula C₆H₁₁BrO₂. It appears as a colorless to slightly yellow liquid with a distinctive odor, making it notable in various chemical applications. This compound serves as a versatile intermediate in organic synthesis, facilitating the production of more complex molecules due to its reactivity and functional groups. Ethyl 2-bromobutanoate is primarily utilized in the synthesis of esters, amides, and other derivatives, showcasing its importance in both academic and industrial chemistry .

Ethyl 2-bromobutyrate itself does not have a specific mechanism of action in biological systems. However, its reactivity, particularly the ease of bromine displacement, allows it to serve as a precursor for various biologically active molecules through further chemical transformations [, ].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Ester Hydrolysis: Under basic or acidic conditions, ethyl 2-bromobutanoate can hydrolyze to yield ethanol and 2-bromobutyric acid.
  • Elimination Reactions: It can undergo elimination to form alkenes when treated with strong bases .

These reactions highlight its utility as a reagent in synthetic organic chemistry.

The synthesis of ethyl 2-bromobutanoate can be achieved through several methods:

  • Esterification: A common laboratory method involves the reaction between ethyl alcohol (ethanol) and 2-bromobutyric acid, typically catalyzed by sulfuric acid at elevated temperatures. This process yields ethyl 2-bromobutanoate along with water.
  • Industrial Production: On a larger scale, the synthesis may utilize γ-butyrolactone and hydrogen bromide under controlled conditions to optimize yield and purity. This method ensures efficient production while minimizing by-products .

Ethyl 2-bromobutanoate has diverse applications:

  • Organic Synthesis: It serves as an essential intermediate for synthesizing various organic compounds.
  • Polymerization: The compound is involved in controlled polymerization processes, particularly under visible light irradiation.
  • Antibacterial Research: Its derivatives are explored for developing new antimicrobial agents .

These applications underscore its significance in both research and industrial contexts.

Research on ethyl 2-bromobutanoate's interactions with other compounds is crucial for understanding its reactivity and potential applications. Interaction studies focus on:

  • Nucleophilic Attack: Investigating how different nucleophiles react with ethyl 2-bromobutanoate can provide insights into reaction mechanisms.
  • Biological Interactions: Understanding how it interacts with biological systems can help elucidate its potential therapeutic uses or toxicity profiles.

Such studies are vital for advancing knowledge in both synthetic chemistry and pharmacology .

Ethyl 2-bromobutanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaSimilarity Index
Diethyl 2,5-dibromohexanedioateC₁₀H₁₈Br₂O₄0.94
Ethyl 2-bromo-3-methylbutanoateC₇H₁₃BrO₂0.92
Dimethyl 2,5-dibromohexanedioateC₈H₁₂Br₂O₄0.91

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Ethyl 2-bromobutanoate's unique position as a brominated ester endows it with distinct reactivity patterns compared to these similar compounds, particularly in nucleophilic substitution reactions where the bromine atom plays a crucial role as a leaving group .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (81.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

533-68-6

General Manufacturing Information

Butanoic acid, 2-bromo-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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